![molecular formula C16H14N2O4S B5780518 (4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid
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Overview
Description
(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid, also known as BDPAA, is a chemical compound used in scientific research. It is a synthetic derivative of 2-phenylacetic acid and has been found to have various biological activities.
Scientific Research Applications
(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid has been found to have various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders.
Mechanism of Action
The mechanism of action of (4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid is not fully understood, but it is thought to work by inhibiting various enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid has been found to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting tumor growth, and reducing inflammation. It has also been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using (4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid in lab experiments is its synthetic nature, which allows for precise control over the compound's properties. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid, including further studies on its mechanism of action, its potential use in treating neurological disorders, and its use as a tool for studying inflammation and cancer growth. Additionally, future research could explore modifications to the compound to improve its efficacy and reduce potential side effects.
In conclusion, (4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid is a synthetic compound with various biological activities that has been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders. While its mechanism of action is not fully understood, it has been found to have various biochemical and physiological effects. Future research could explore further applications for the compound and modifications to improve its efficacy.
Synthesis Methods
(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid can be synthesized by reacting 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride. This is then reacted with 1,3-benzodioxole-5-amine to form the intermediate compound, which is then reacted with thiourea to form (4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid.
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamothioylamino)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(20)7-10-1-3-11(4-2-10)17-16(23)18-12-5-6-13-14(8-12)22-9-21-13/h1-6,8H,7,9H2,(H,19,20)(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGFSURUUUKBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(1,3-Benzodioxol-5-ylcarbamothioyl)amino]phenyl}acetic acid |
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